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Compound of Interest

Compound Name:
3-(Chlorodifluoromethyl)benzoic

acid

CAS No.: 2919947-02-5

Cat. No.: B15296719

Get Quote

In modern drug discovery and materials science, the strategic incorporation of fluorine-

containing functional groups is a cornerstone of molecular design.[1] The introduction of

moieties such as the trifluoromethyl (-CF3) or chlorodifluoromethyl (-CF2Cl) group onto a

molecular scaffold can profoundly alter its physicochemical and biological properties.[2] These

alterations include enhanced metabolic stability due to the strength of the carbon-fluorine bond,

increased lipophilicity which can improve membrane permeability, and modified electronic

characteristics that can fine-tune binding affinities with biological targets.[2]

3-(Chlorodifluoromethyl)benzoic acid emerges as a particularly valuable building block

within this chemical space. Its structure combines a versatile carboxylic acid handle, suitable

for a wide range of chemical transformations, with a lipophilic and strongly electron-withdrawing

chlorodifluoromethyl group. This unique combination makes it an attractive starting material for

the synthesis of novel active pharmaceutical ingredients (APIs) and high-performance

materials.[3][4] This guide offers an in-depth exploration of its structure, properties, and

synthetic utility.
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Molecular Structure and Physicochemical
Properties
The utility of a chemical building block is fundamentally dictated by its structure and resulting

physical properties. These parameters are critical for predicting its behavior in both chemical

reactions and biological systems.

Chemical Identity
A clear identification of the molecule is paramount for regulatory compliance, procurement, and

scientific communication.

Identifier Value Source

Systematic Name

3-

(Chlorodifluoromethyl)benzoic

acid

IUPAC Nomenclature

CAS Number 2919947-02-5 ChemScene[5]

Molecular Formula C₈H₅ClF₂O₂ PubChem[6]

Molecular Weight 206.57 g/mol ChemScene[5]

SMILES
O=C(O)C1=CC=CC(=C1)C(F)

(F)Cl
ChemScene[5]

InChI

InChI=1S/C8H5ClF2O2/c9-

8(10,11)6-3-1-2-5(4-

6)7(12)13/h1-4H,(H,12,13)

PubChem[6]

InChIKey
XZTJDKXKFGNLSJ-

UHFFFAOYSA-N
PubChem[6]

Structural Representation
The spatial arrangement of atoms defines the molecule's reactivity and steric profile.

Caption: 2D structure of 3-(Chlorodifluoromethyl)benzoic acid.
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Physicochemical Data and Significance
These parameters are crucial for predicting the compound's behavior in drug development,

from formulation to pharmacokinetics.
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Property Predicted Value
Significance in Drug

Development

XlogP 3.2

Indicates high lipophilicity,

suggesting good potential for

membrane permeability but

also potential for non-specific

binding and lower solubility.[6]

Topological Polar Surface Area

(TPSA)
37.3 Å²

Suggests good oral

bioavailability, as it falls below

the 140 Å² threshold often

associated with CNS

penetration and cell

permeability.[5]

Hydrogen Bond Donors 1

The single carboxylic proton

allows for key interactions with

biological targets.[5]

Hydrogen Bond Acceptors 2

The two oxygen atoms of the

carboxyl group can act as

acceptors in hydrogen bonding

networks, crucial for receptor

binding.

Rotatable Bonds 2

Low rotational freedom

contributes to a more rigid

conformation, which can be

favorable for binding affinity by

reducing the entropic penalty.

[5]

Acidity (pKa) Estimated < 4.0

The strong electron-

withdrawing -CF2Cl group is

expected to increase the

acidity compared to benzoic

acid (pKa ≈ 4.2), ensuring it is

ionized at physiological pH.[1]
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Synthesis and Manufacturing Strategies
While a specific, published synthesis for 3-(Chlorodifluoromethyl)benzoic acid is not readily

available, its structure lends itself to several well-established synthetic strategies used for

analogous halogenated benzoic acids. The choice of route depends on starting material

availability, scalability, and safety considerations.

Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnecting the molecule at its most synthetically

accessible bonds, primarily targeting the formation of the carboxylic acid or the introduction of

the chlorodifluoromethyl group.

Caption: Retrosynthetic pathways for 3-(Chlorodifluoromethyl)benzoic acid.

Key Synthetic Routes
Experimental Protocol 1: Oxidation of a Toluene Precursor

This classical approach is reliable and often high-yielding, leveraging the robust oxidation of a

benzylic methyl group.

Causality: The choice of a strong oxidizing agent like potassium permanganate (KMnO₄) is

driven by its effectiveness in converting an alkyl side chain on an aromatic ring to a

carboxylic acid, especially when the ring is deactivated by an electron-withdrawing group like

-CF₂Cl. The reaction is self-validating as the disappearance of the purple permanganate

color indicates reaction progression.

Methodology:

Setup: To a round-bottom flask equipped with a reflux condenser, add 1-

(chlorodifluoromethyl)-3-methylbenzene (1.0 eq), water, and a phase-transfer catalyst

(e.g., tetrabutylammonium bromide) if needed.

Oxidation: Slowly add potassium permanganate (KMnO₄, ~3.0-4.0 eq) portion-wise to the

stirred mixture. An exothermic reaction may be observed.
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Reflux: Heat the mixture to reflux (approx. 100 °C) for 4-8 hours, or until the characteristic

purple color of permanganate has been replaced by a brown precipitate of manganese

dioxide (MnO₂).

Workup: Cool the reaction mixture to room temperature and filter off the MnO₂ precipitate,

washing the solid with hot water.

Isolation: Combine the filtrates and acidify with concentrated hydrochloric acid (HCl) to a

pH of ~1-2. The desired 3-(Chlorodifluoromethyl)benzoic acid will precipitate as a solid.

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry.

Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be

performed for further purification.[7]

Experimental Protocol 2: Hydrolysis of a Benzotrichloride Precursor

This method is often employed in industrial settings and involves the hydrolysis of a

benzotrichloride, which itself can be synthesized from a toluene precursor.

Causality: The hydrolysis of a trichloromethyl group to a carboxylic acid is a robust

transformation. Using concentrated sulfuric acid acts as both a reagent (source of water) and

a catalyst.[8] The reaction progress can be monitored by the evolution of HCl gas. This

method avoids the use of metal-based oxidants.

Methodology:

Setup: In a flask equipped with a gas outlet to scrub HCl, place 3-

(chlorodifluoromethyl)benzotrichloride (1.0 eq).

Hydrolysis: Slowly and carefully add concentrated sulfuric acid (~90-98%, ~2.0-3.0 eq) or

a mixture of sulfuric acid and water.

Heating: Heat the mixture to 100-120 °C and maintain for 2-4 hours. Vigorous evolution of

HCl gas will be observed.

Quenching: Cool the reaction mixture carefully and pour it onto crushed ice with stirring. A

solid precipitate will form.
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Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold

water to remove residual acid.

Purification: Dry the solid. The product can be purified by recrystallization as described in

Protocol 1.[8]

Spectroscopic Profile and Structural Elucidation
Confirmation of the molecular structure is achieved through a combination of standard

spectroscopic techniques. The following are the expected spectral characteristics for 3-
(Chlorodifluoromethyl)benzoic acid.

Proton NMR (¹H NMR): The aromatic region (δ 7.5-8.5 ppm) is expected to show a complex

multiplet pattern corresponding to the four protons on the benzene ring. The proton ortho to

the carboxylic acid will likely be the most downfield. The carboxylic acid proton will appear as

a broad singlet at a very downfield chemical shift (δ > 10 ppm).

Fluorine NMR (¹⁹F NMR): A single signal is expected for the two equivalent fluorine atoms of

the -CF₂Cl group. Its chemical shift will be characteristic of a difluoromethyl group attached

to an aromatic ring.

Carbon NMR (¹³C NMR): Distinct signals are expected for the eight carbon atoms. Key

signals include the carboxylic carbon (δ ~165-170 ppm), the carbons of the aromatic ring (δ

~120-140 ppm), and the carbon of the -CF₂Cl group, which will appear as a triplet due to

coupling with the two fluorine atoms.

Infrared (IR) Spectroscopy: Characteristic absorption bands are anticipated, including a

broad O-H stretch (~2500-3300 cm⁻¹), a strong C=O stretch for the carboxylic acid (~1700

cm⁻¹), C-F stretches (~1100-1300 cm⁻¹), and a C-Cl stretch (~700-800 cm⁻¹).

Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular

formula. The predicted mass-to-charge ratios for various adducts are valuable for

identification.
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Adduct Predicted m/z

[M+H]⁺ 207.00189

[M+Na]⁺ 228.98383

[M-H]⁻ 204.98733

[M]⁺ 205.99406

(Data sourced from PubChem predictions)[6]

Applications in Research and Development
The true value of 3-(Chlorodifluoromethyl)benzoic acid lies in its potential as a versatile

scaffold for creating more complex molecules with tailored properties.

Role as a Synthetic Scaffold
The carboxylic acid group serves as a primary reaction site for amide bond formation,

esterification, or reduction, allowing for the facile introduction of diverse functional groups and

the construction of larger molecules.

Caption: Derivatization pathways from the 3-(Chlorodifluoromethyl)benzoic acid scaffold.

Potential in Medicinal Chemistry
Bioisosterism: The chlorodifluoromethyl group (-CF₂Cl) can act as a bioisostere for the more

common trifluoromethyl group (-CF₃). It shares similar steric bulk and electronic properties

but offers a subtle difference in lipophilicity and metabolic profile that can be exploited by

medicinal chemists to optimize lead compounds.[2]

API Synthesis: Analogous fluorinated benzoic acids are crucial intermediates in the synthesis

of a wide range of drugs.[9] For example, 3-fluoro-4-(trifluoromethyl)benzoic acid is a key

building block for potassium channel openers used to treat epilepsy.[9] By extension, 3-
(Chlorodifluoromethyl)benzoic acid is a prime candidate for constructing novel kinase

inhibitors, GPCR modulators, or anti-infective agents where the meta-substituted

fluoroalkylphenyl motif is desired.
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Applications in Materials Science
Fluorinated aromatic compounds are frequently used in the development of advanced

materials.[3] The high thermal stability and chemical resistance conferred by the fluoroalkyl

group make this benzoic acid a potential monomer or precursor for:

Specialty Polymers: Incorporation into polyesters or polyamides to create materials with high

thermal stability, low surface energy, and chemical resistance.

Liquid Crystals: The rigid aromatic core and polar substituents are features common in liquid

crystal design.

Conclusion
3-(Chlorodifluoromethyl)benzoic acid represents a potent and versatile chemical tool for

researchers in both life sciences and materials science. Its well-defined structure features a

highly tunable carboxylic acid group and a metabolically robust, lipophilic chlorodifluoromethyl

moiety. While its direct applications are still emerging, its structural analogy to widely used

intermediates in drug development strongly suggests its potential as a key building block for

the next generation of pharmaceuticals and advanced materials. The synthetic pathways and

analytical data presented in this guide provide a solid foundation for scientists and engineers to

confidently incorporate this valuable compound into their research and development programs.
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Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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